molecular formula C14H13NO4S B5858678 methyl 3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate

methyl 3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate

Cat. No.: B5858678
M. Wt: 291.32 g/mol
InChI Key: BMCGBCZHYCICFN-AATRIKPKSA-N
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Description

Methyl 3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a furan ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Formation of the thiophene ring: The thiophene ring is synthesized separately, often through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Coupling of the furan and thiophene rings: The two rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Introduction of the ester group: The ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene and furan derivatives.

Scientific Research Applications

Methyl 3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate: Similar in structure but with different substituents on the thiophene or furan rings.

    Thiophene derivatives: Compounds with similar thiophene rings but different functional groups.

    Furan derivatives: Compounds with similar furan rings but different functional groups.

Uniqueness

This compound is unique due to its combination of a thiophene ring, a furan ring, and an ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-9-3-4-10(19-9)5-6-12(16)15-11-7-8-20-13(11)14(17)18-2/h3-8H,1-2H3,(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCGBCZHYCICFN-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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